Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227592
InChI: InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)
SMILES:
Molecular Formula: C31H45N3O21
Molecular Weight: 795.7 g/mol

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP

CAS No.:

Cat. No.: VC16227592

Molecular Formula: C31H45N3O21

Molecular Weight: 795.7 g/mol

* For research use only. Not for human or veterinary use.

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP -

Specification

Molecular Formula C31H45N3O21
Molecular Weight 795.7 g/mol
IUPAC Name 5-acetamido-2-[[5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Standard InChI InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)
Standard InChI Key OQZSJFGKSKBLDR-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP consists of three monosaccharide units and a synthetic aromatic group:

  • Galactose (Gal): Linked via a β(1→3) glycosidic bond to GlcNAc.

  • N-Acetylneuraminic Acid (Neu5Ac): A sialic acid residue attached via an α(2→6) linkage to GlcNAc.

  • N-Acetylglucosamine (GlcNAc): Serves as the central unit, branching to Gal and Neu5Ac.

  • Para-Nitrophenyl (pNP) Group: A β-linked aromatic moiety enabling spectrophotometric detection in enzymatic assays .

This configuration replicates natural O-linked glycans, particularly those involved in cell-surface signaling .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number754954-71-7
Molecular FormulaC31H45N3O21C_{31}H_{45}N_{3}O_{21}
Molecular Weight795.70 g/mol
Purity≥92.0% (HPLC)

Biological Functions and Enzymatic Relevance

Role as a Substrate for Glycosidases and Sialidases

The compound’s pNP group allows it to act as a chromogenic substrate for enzymes like sialidases and glycosidases. Hydrolysis of the β-glycosidic bond releases pNP, which is detectable at 405 nm, facilitating kinetic studies . For example, in a coupled assay for core 2 β-1,6-N-acetylglucosaminyltransferase (core 2 GlcNAc-T), Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP served as an acceptor substrate, enabling sensitive detection of enzyme activity via subsequent galactosylation with UDP-[3H]Gal .

Glycan-Mediated Cellular Recognition

By mimicking natural glycan epitopes, the compound aids in studying lectin interactions. For instance, its Neu5Acα(2→6)Galβ(1→3)GlcNAc sequence replicates terminal structures on glycoproteins involved in immune cell adhesion and pathogen binding .

Applications in Glycobiology Research

Enzyme Characterization and Assay Development

SupplierPurityPrice (per mg)
TCI Chemical>92.0%$498
Santa Cruz BiotechnologyN/A$1,163

Future Directions and Research Implications

Recent advances highlight the compound’s potential in unraveling glycan roles in cancer metastasis and neurodegenerative diseases . Coupled with emerging techniques like cryo-EM and glycoengineering, it may pave the way for glycan-based therapeutics and precision diagnostics.

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